molecular formula C17H15N7O3 B2809480 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 2034599-70-5

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2809480
CAS No.: 2034599-70-5
M. Wt: 365.353
InChI Key: RKHGJVIGMCMQCI-UHFFFAOYSA-N
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Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of triazolo-pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo-pyrazine core and a naphthyridine moiety, makes it a subject of interest for researchers exploring new therapeutic agents.

Mechanism of Action

Target of Action

Similar triazolo[4,3-a]pyrazine derivatives have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that other triazolo[4,3-a]pyrazine derivatives have shown to inhibit the growth of bacterial cells The compound may interact with its targets, leading to changes that inhibit the growth or function of the bacteria

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication, leading to bacterial cell death

Result of Action

The result of the compound’s action is likely related to its potential antibacterial activity. Some triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . Therefore, it’s plausible that this compound may also exhibit similar antibacterial effects, leading to the inhibition of bacterial growth or function.

Preparation Methods

The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolo-pyrazine core through cyclization reactions, followed by the introduction of the naphthyridine moiety. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other triazolo-pyrazine derivatives and naphthyridine-based molecules. Compared to these, N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide stands out due to its unique combination of structural features, which confer enhanced biological activity and specificity. Some similar compounds include:

This compound’s unique structure and diverse applications make it a valuable subject of ongoing research in various scientific fields.

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-oxo-1H-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O3/c1-2-27-17-14-23-22-12(24(14)7-6-19-17)9-20-15(25)11-8-10-4-3-5-18-13(10)21-16(11)26/h3-8H,2,9H2,1H3,(H,20,25)(H,18,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHGJVIGMCMQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC4=C(NC3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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